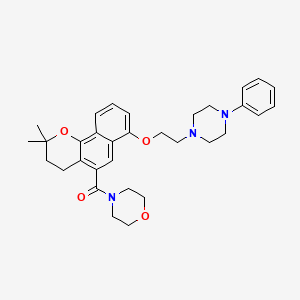
Mutant p53 modulator-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mutant p53 modulator-1 is a compound designed to target and modulate the activity of mutant p53 proteins. The p53 protein, encoded by the TP53 gene, is a crucial tumor suppressor involved in regulating cell cycle, apoptosis, and genomic stability. Mutations in the TP53 gene are prevalent in various human cancers, leading to the loss of its tumor-suppressive functions and the acquisition of oncogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mutant p53 modulator-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s activity and selectivity. Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and reproducibility. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assessment .
Chemical Reactions Analysis
Types of Reactions: Mutant p53 modulator-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst
Major Products: The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs .
Scientific Research Applications
Mutant p53 modulator-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of mutant p53 proteins.
Biology: Employed in cellular and molecular biology research to investigate the role of mutant p53 in cancer cell proliferation, apoptosis, and autophagy
Medicine: Explored as a potential therapeutic agent for targeting mutant p53 in cancer treatment. .
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying p53-targeted therapies
Mechanism of Action
Mutant p53 modulator-1 exerts its effects by binding to specific sites on the mutant p53 protein, thereby altering its conformation and activity. This binding can restore the wild-type functions of p53, such as DNA binding and transcriptional activation, or promote the degradation of mutant p53 proteins. The compound targets various molecular pathways, including the p53 signaling pathway, autophagy, and apoptosis .
Comparison with Similar Compounds
PRIMA-1 (APR-246): Converts to methylene quinuclidinone, which binds to mutant p53 and restores its wild-type functions.
PK7088: Specifically binds and stabilizes the p53 Y220C mutant.
2-Sulfonylpyrimidines: Mild arylating agents of surface cysteines in both wild-type and mutant p53 core domains.
Uniqueness: Mutant p53 modulator-1 is unique in its ability to selectively target and modulate mutant p53 proteins without affecting wild-type p53. This selectivity reduces potential side effects and enhances its therapeutic potential in cancer treatment .
Properties
Molecular Formula |
C27H32F4N8O2 |
|---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
1-tert-butyl-N-[[3-[4-[[(3S,4R)-3-fluoro-1-methylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C27H32F4N8O2/c1-26(2,3)39-13-16(11-33-39)25(40)32-12-23-35-24(36-41-23)22-10-17-19(34-20-8-9-37(4)14-18(20)28)6-5-7-21(17)38(22)15-27(29,30)31/h5-7,10-11,13,18,20,34H,8-9,12,14-15H2,1-4H3,(H,32,40)/t18-,20+/m0/s1 |
InChI Key |
APGSTYOSWBCZAT-AZUAARDMSA-N |
Isomeric SMILES |
CC(C)(C)N1C=C(C=N1)C(=O)NCC2=NC(=NO2)C3=CC4=C(C=CC=C4N3CC(F)(F)F)N[C@@H]5CCN(C[C@@H]5F)C |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)C(=O)NCC2=NC(=NO2)C3=CC4=C(C=CC=C4N3CC(F)(F)F)NC5CCN(CC5F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
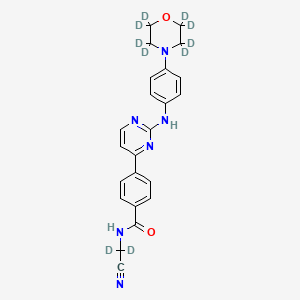
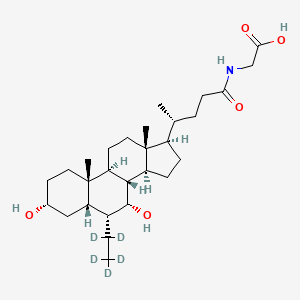


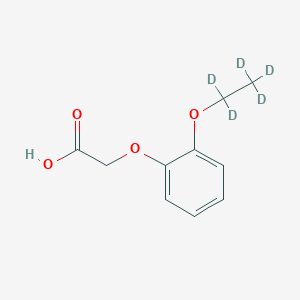

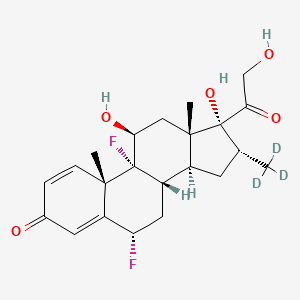
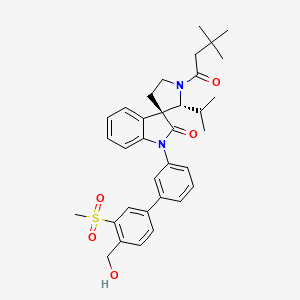
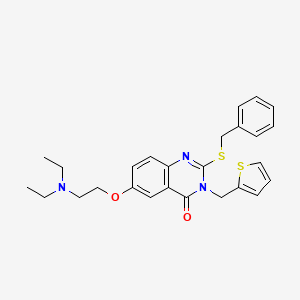
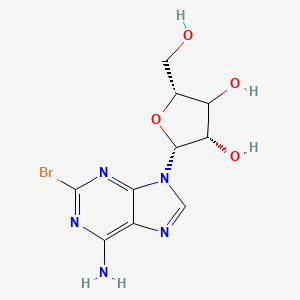

![6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one](/img/structure/B12408619.png)
